Cas no 101508-50-3 (Phenol,2-methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]-)

Phenol,2-methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]- structure
101508-50-3 structure
Product Name:Phenol,2-methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]-
CAS No:101508-50-3
MF:C18H22O5
MW:318.364285945892
CID:219736
PubChem ID:14353469
Update Time:2025-04-19

Phenol,2-methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2-methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]-
    • Crepidatin
    • 2-Methoxy-4-(3,4,5-trimethoxyphenethyl)phenol
    • 101508-50-3
    • SCHEMBL18563074
    • CHEMBL216091
    • 4'-Hydroxy-3,3',4,5-tetramethoxybibenzyl
    • Inchi: 1S/C18H22O5/c1-20-15-9-12(7-8-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h7-11,19H,5-6H2,1-4H3
    • InChI Key: NRAJPMHEOBLUQC-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=C(C=C(C=1)CCC1C=CC(=C(C=1)OC)O)OC)OC

Computed Properties

  • Exact Mass: 318.14676
  • Monoisotopic Mass: 318.14672380g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 57.2Ų

Experimental Properties

  • PSA: 57.15

Phenol,2-methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]- Related Literature

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